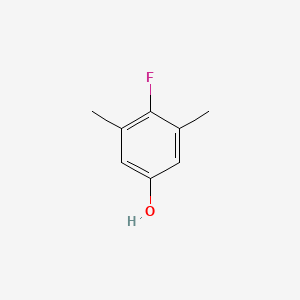

4-Fluoro-3,5-dimethylphenol

Description

Contextualization within Fluorinated Organic Compounds

Fluorinated organic compounds play a pivotal role in numerous scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine into an organic molecule can significantly alter its physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.

In the context of phenols, the presence of a fluorine atom can influence the acidity of the hydroxyl group, the molecule's lipophilicity, and its metabolic stability. These modifications are crucial in the design of new drugs and functional materials. The synthesis of fluorinated aromatics, including phenols, often involves specialized fluorination techniques.

Research Significance as a Synthetic Intermediate and Molecular Probe

While specific, in-depth research on 4-Fluoro-3,5-dimethylphenol is not as abundant as for its chloro-analog, its structural motifs suggest significant potential in two key areas of chemical research: as a synthetic intermediate and as a molecular probe.

As a synthetic intermediate , the phenolic hydroxyl group can be readily derivatized, and the aromatic ring can participate in various coupling reactions. The fluorine and methyl substituents provide steric and electronic differentiation, which can be exploited to achieve regioselective synthesis of more complex molecules. The presence of the fluorine atom is particularly valuable in the synthesis of potential pharmaceutical candidates, where it can enhance binding affinity, metabolic stability, and bioavailability. The synthesis of fluorinated pyrazole (B372694) derivatives, for instance, highlights the utility of fluorinated building blocks in creating libraries of compounds for screening. researchgate.net

As a molecular probe , the fluorine atom can serve as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying molecular interactions and conformations, as the fluorine chemical shift is highly sensitive to its local environment. This makes this compound and its derivatives potentially useful tools for studying biological systems and chemical reactions. The synthesis of other fluorinated molecules for such purposes, like stereoselective fluoroalkanes, underscores the importance of developing a diverse toolbox of fluorinated compounds. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3,5-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLNGKIOQBMROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719894 | |

| Record name | 4-Fluoro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043450-63-0 | |

| Record name | 4-Fluoro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3,5 Dimethylphenol Derivatives

Influence of Fluorine Substitution on Aromatic Reactivity

The presence of a fluorine atom at the para-position relative to the hydroxyl group in 4-fluoro-3,5-dimethylphenol significantly modulates the reactivity of the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M effect) wikipedia.org.

In the case of fluorobenzene, the +M effect at the para position can be comparable to or even slightly greater than its -I effect, making the para position about as reactive as benzene (B151609) itself in electrophilic aromatic substitution wikipedia.org. For this compound, the fluorine atom is situated at the position of highest electron density in the corresponding phenoxide ion, which is para to the hydroxyl group. This positioning means that the electron-withdrawing nature of fluorine can influence reactions that are sensitive to the electron density of the aromatic ring.

Oxidative Coupling Reactions in Phenolic Systems

Oxidative coupling is a fundamental transformation for phenolic compounds, leading to the formation of new carbon-carbon or carbon-oxygen bonds. These reactions typically proceed through the formation of phenoxyl radical intermediates. The substitution pattern on the phenol (B47542) plays a critical role in directing the outcome of these reactions nih.gov. For this compound, the presence of methyl groups at both meta positions blocks direct para-coupling, a common pathway for many phenols. This steric hindrance, combined with the electronic influence of the fluorine atom, dictates the regioselectivity of oxidative coupling reactions.

In general, the oxidative coupling of phenols can be initiated by various oxidants, including metal salts and enzymatic systems nih.gov. The resulting phenoxyl radical is a resonance-stabilized species, with the unpaired electron density distributed over the oxygen atom and the ortho and para positions of the aromatic ring. For this compound, the radical would be stabilized by the methyl groups, and the fluorine atom would influence the electron distribution within the radical intermediate.

Catalytic Oxidation Mechanisms of Substituted Phenols

The catalytic oxidation of substituted phenols is a widely studied area, with applications ranging from industrial synthesis to environmental remediation. Various transition metal complexes and enzymatic systems have been employed as catalysts nih.govias.ac.in. The mechanism of these reactions often involves the generation of a phenoxyl radical by the catalyst, followed by coupling of these radicals.

In the case of this compound, the methyl groups at the 3 and 5 positions sterically hinder the ortho positions to some extent, which could influence the preferred coupling mode. Studies on the oxidation of 2,6-dimethylphenol (B121312) have shown that the primary products are poly(phenylene oxide) and diphenoquinone, formed through C-O and C-C coupling, respectively nih.gov. For this compound, similar C-O or ortho-ortho C-C coupling pathways could be envisioned.

The nature of the catalyst and the reaction conditions are paramount in determining the product distribution. For instance, copper catalysts are commonly used for the oxidative polymerization of phenols nih.gov. The oxidation of halophenols catalyzed by an artificial peroxidase has been shown to be substrate-dependent, with 4-fluorophenol (B42351) being dehalogenated to 1,4-benzoquinone, while other halophenols form oligomers mdpi.com. This suggests that the fluorine substituent in this compound could lead to unique reactivity under certain catalytic oxidation conditions.

The table below summarizes the catalytic oxidation of various substituted phenols, highlighting the diversity of products that can be obtained.

| Phenol Derivative | Catalyst/Oxidant | Major Product(s) | Reference |

| 2,6-Dimethylphenol | Copper/O₂ | Poly(phenylene oxide), Diphenoquinone | nih.gov |

| 4-Fluorophenol | Artificial Peroxidase/H₂O₂ | 1,4-Benzoquinone | mdpi.com |

| Halophenols | Cu²⁺/Peroxidisulphate | Halo-1,4-quinones | ias.ac.in |

| 2-Naphthol | FeCl₃ | (±)-2-Amino-2′-hydroxy-1,1′-binaphthyl (with 2-aminonaphthalene) | nih.gov |

Electrochemical Oxidative Transformations of Aryl Fragments

Electrochemical methods provide a powerful tool for the oxidation of phenolic compounds, often under mild conditions and without the need for chemical oxidants researchgate.net. The electrochemical oxidation of phenols typically involves an initial one-electron transfer from the phenol to the anode, generating a phenoxyl radical cation. This intermediate can then undergo further reactions, such as coupling or reaction with the solvent.

The electrochemical oxidation of this compound could potentially lead to the formation of dimeric products through the coupling of electrochemically generated phenoxyl radicals. The regioselectivity of this coupling would be influenced by the steric hindrance from the methyl groups and the electronic effect of the fluorine atom.

The following table presents findings from the electrochemical oxidation of various phenolic compounds.

| Phenolic Compound | Electrode/Conditions | Key Observation | Reference |

| 4-Fluorophenol | Rh-Pd alloy cathode | Hydrodefluorination to phenol, then hydrogenation | researchgate.net |

| Substituted Phenols | - | Formation of benzoquinone derivatives | dss.go.th |

| 4-Fluorophenol | Pd-Polypyrrole catalyst | Degradation and defluorination | researchgate.net |

Nucleophilic Pathways and Substituent Effects on Reactivity

Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides. In contrast to electrophilic aromatic substitution, SNA is favored by electron-withdrawing groups on the aromatic ring. The fluorine atom in this compound, being highly electronegative, activates the ring towards nucleophilic attack, particularly at the carbon atom to which it is attached.

However, the presence of the electron-donating methyl groups at the meta positions will have a deactivating effect on nucleophilic substitution. A study on the nucleophilic aromatic substitution of 4-fluoro-2,6-dimethylphenol (B1589906), an isomer of the title compound, demonstrated that the reaction with various nucleophiles proceeds under mild conditions nih.govosti.gov. This suggests that the activating effect of the fluorine atom and the ortho-methyl groups (in the case of the isomer) facilitates the substitution.

For this compound, the hydroxyl group, especially in its deprotonated phenoxide form, is a powerful electron-donating group that would strongly disfavor nucleophilic aromatic substitution. However, under specific conditions, such as the formation of a phenoxyl radical, the electronic properties of the ring are altered, and nucleophilic substitution can be enabled. Research has shown that the homolysis of the O-H bond in halophenols can generate a phenoxyl radical that acts as a potent electron-withdrawing group, thereby facilitating nucleophilic aromatic substitution at the halogen-bearing carbon nih.govosti.gov. This "homolysis-enabled electronic activation" strategy has been successfully applied to 4-fluoro-2,6-dimethylphenol nih.govosti.gov.

The table below provides examples of nucleophilic substitution reactions on fluorinated aromatic compounds.

| Substrate | Nucleophile/Conditions | Product | Reference |

| 4-Fluoro-2,6-dimethylphenol | Aryl and alkyl carboxylates/K₃Fe(CN)₆ | Cross-coupled products | nih.govosti.gov |

| 4-Fluoronitrobenzene | 3,5-Dimethylphenol (B42653)/CsF | 4-(3,5-Dimethylphenoxy)-1-nitrobenzene | researchgate.net |

| 4-Fluorophenol | Diazenes/ZrCl₄ | 2-Chloro-4-amino-substituted phenols (involving ipso amination and chlorination) | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 4-Fluoro-3,5-dimethylphenol, a combination of ¹⁹F, ¹H, and ¹³C NMR provides a complete picture of the atomic connectivity and electronic environment.

Application of ¹⁹F NMR for Structural and Mechanistic Insights into Fluorinated Phenols

Fluorine-19 (¹⁹F) NMR is particularly valuable for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings, making ¹⁹F NMR an excellent probe for investigating the effects of substitution on the aromatic ring. alfa-chemistry.com

In this compound, the ¹⁹F chemical shift is influenced by the electron-donating hydroxyl group and the two methyl groups. The typical chemical shift range for aryl fluorides is between +80 to +170 ppm relative to neat CFCl₃. ucsb.edu For fluorophenols specifically, the position of the fluorine relative to the hydroxyl group is a key determinant of its chemical shift. For instance, the chemical shift of 4-fluorophenol (B42351) is -113.15 ppm relative to CFCl₃. colorado.edu The presence of two electron-donating methyl groups at the meta positions relative to the fluorine in this compound would be expected to increase the electron density at the fluorine-bearing carbon, leading to increased shielding and an upfield shift (a more negative ppm value) compared to 4-fluorophenol.

¹⁹F NMR is also a powerful tool for monitoring the microbial degradation of fluorophenols. nih.gov Studies have shown that the transformation of fluorophenols into metabolites such as fluorocatechols and fluoromuconates can be effectively tracked by observing the appearance of new resonances in the ¹⁹F NMR spectrum. nih.gov This technique allows for the direct observation of defluorination or molecular modification, providing crucial insights into metabolic pathways. researchgate.netacs.org

Table 1: Predicted ¹⁹F NMR Data for this compound and Related Compounds

| Compound | Solvent | Reference | Predicted/Observed ¹⁹F Chemical Shift (ppm) |

| This compound | CDCl₃ | Theoretical | ~ -115 to -125 |

| 4-Fluorophenol | - | colorado.edunist.gov | -113.15 |

| 3,5-Difluorophenol | - | researchgate.net | Not specified |

| Hexafluorobenzene | - | colorado.edu | -164.9 |

Note: The predicted chemical shift for this compound is an estimate based on substituent effects and data from analogous compounds.

Proton and Carbon NMR for Aromatic Systems

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrocarbon framework of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. Due to the symmetry of the molecule, the two aromatic protons at positions 2 and 6 are chemically equivalent and would appear as a single signal. Similarly, the six protons of the two methyl groups at positions 3 and 5 are equivalent and would give rise to another singlet. The hydroxyl proton would appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The aromatic protons would be coupled to the fluorine atom, resulting in a doublet.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum of this compound would exhibit six distinct signals corresponding to the eight carbon atoms in the molecule. Due to symmetry, C2 and C6 are equivalent, as are C3 and C5, and the two methyl carbons. The carbon directly bonded to the fluorine atom (C4) will appear as a doublet due to one-bond C-F coupling, which is typically large (around 240-250 Hz). The carbons ortho (C3, C5) and meta (C2, C6) to the fluorine will also show smaller couplings. The chemical shifts are influenced by the substituents; for example, the carbon attached to the hydroxyl group (C1) and the fluorine (C4) will be significantly downfield. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~6.6-6.8 | d | JH-F ≈ 8-10 | H-2, H-6 |

| ¹H | ~4.5-5.5 | br s | - | OH |

| ¹H | ~2.2-2.3 | s | - | 2 x CH₃ |

| ¹³C | ~155-158 | d | ¹JC-F ≈ 240-250 | C-4 |

| ¹³C | ~150-153 | s | - | C-1 |

| ¹³C | ~125-128 | d | ²JC-F ≈ 20-25 | C-3, C-5 |

| ¹³C | ~115-118 | d | ³JC-F ≈ 5-8 | C-2, C-6 |

| ¹³C | ~18-20 | s | - | 2 x CH₃ |

Note: These are predicted values based on known substituent effects and data from compounds like 3,5-dimethylphenol (B42653) and other fluorinated phenols. nih.govfoodb.cachemicalbook.com

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net

Correlation with Molecular Structure and Functional Groups

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups are expected between 2850 and 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching of the carbon-carbon bonds in the benzene (B151609) ring gives rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1100-1300 cm⁻¹.

O-H Bend: The in-plane bending of the O-H group typically appears around 1330-1440 cm⁻¹.

C-O Stretch: The C-O stretching vibration for phenols is usually observed in the 1200-1260 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-F bond, which may be weak in the IR spectrum.

Theoretical Vibrational Analysis for Spectral Assignment

To precisely assign the observed vibrational bands, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimental IR and Raman spectra to provide a detailed and accurate assignment of the vibrational modes. For related compounds like 4-Chloro-3,5-Xylenol, detailed vibrational analyses have been performed, providing a basis for interpreting the spectrum of this compound. thegoodscentscompany.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | Phenolic O-H | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Ar-F | 1100 - 1300 | Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |

Mass Spectrometry for Metabolite and Degradation Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is a powerful tool for identifying metabolites and degradation products in complex mixtures. asm.orgnih.gov

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Key fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, and potentially the loss of CO, characteristic of phenols.

In the context of environmental or biological studies, GC-MS and LC-MS are crucial for identifying the breakdown products of this compound. For instance, studies on the degradation of other fluorophenols have identified hydroxylated metabolites (fluorocatechols) as common intermediates. nih.gov Therefore, one could expect to find metabolites such as 4-fluoro-3,5-dimethylbenzene-1,2-diol through hydroxylation of the aromatic ring. Derivatization techniques are often employed to enhance the volatility and detectability of phenolic compounds in GC-MS analysis. epa.gov

Table 4: Potential Metabolites/Degradation Products of this compound and their Expected Mass Spectral Signatures

| Potential Product | Chemical Formula | Expected Molecular Ion (m/z) | Key Fragments (m/z) |

| This compound | C₈H₉FO | 140 | 125 ([M-CH₃]⁺), 112 ([M-CO]⁺) |

| 4-Fluoro-3,5-dimethylcatechol | C₈H₉FO₂ | 156 | 141 ([M-CH₃]⁺) |

| 4-Fluoro-5-methyl-m-cresol | C₈H₉FO | 140 | 125 ([M-CH₃]⁺) |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying phenolic compounds. scholarsresearchlibrary.comtandfonline.com It offers a balance between accuracy and computational cost for calculating the electronic structure and properties of molecules. By optimizing molecular geometries, DFT methods can provide insights into chemical reactivity and spectroscopic properties. scholarsresearchlibrary.comresearchgate.net For instance, the B3LYP functional combined with a 6-31G(d) or higher basis set is commonly employed for geometry optimization and frequency calculations of halogenated phenols. scholarsresearchlibrary.comresearchgate.net

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of stable intermediates and the calculation of activation energies by locating transition state structures. While specific mechanistic studies on 4-Fluoro-3,5-dimethylphenol are not prevalent, the methodologies are well-established from research on analogous compounds.

For example, DFT has been used to probe the mechanism of C(sp2)–H functionalization reactions on substituted phenols. rsc.org In a proposed silver-catalyzed reaction involving 3,5-dimethylphenol (B42653), calculations were used to determine the relative Gibbs free energies of intermediates and transition states, thereby explaining the observed diastereoselectivity. rsc.org Similarly, in the electrophilic bromination of various phenols, DFT calculations helped to identify the likely active brominating species. rsc.org Computational studies on the amination of halophenols have also been conducted to understand reaction selectivity and substrate compatibility. chemrxiv.org These approaches could be directly applied to model the reactions of this compound, predicting its behavior in processes like oxidation, electrophilic substitution, or photocatalytic degradation. chemrxiv.orgresearchgate.net

Table 1: Representative Intermediates in Phenol (B47542) Functionalization Reactions Studied by DFT This table is illustrative of how DFT is used to study reaction mechanisms of similar phenolic compounds.

| Reaction Type | Reactant Example | Proposed Intermediate/Transition State | Computational Finding | Reference |

|---|---|---|---|---|

| Cyclobutylation | 3,5-Dimethylphenol | Carbocation Intermediate | Nucleophilic attack determines diastereoselectivity. | rsc.org |

| Bromination | Phenols | I(III)-based species (PhIOAcBr) | Proposed as the active brominating agent. | rsc.org |

| Amination | 2,6-dimethyl-4-fluorophenol | Phenol–pyridinium EDA complex | Facilitates C-N coupling via photocatalysis. | chemrxiv.org |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comajchem-a.com

For halogenated phenols, DFT calculations are routinely used to determine these orbital energies. scholarsresearchlibrary.comsemanticscholar.org In a theoretical study on 2,6-dichloro-4-fluoro phenol, a close structural analog, HOMO-LUMO analysis was performed using the B3LYP/6-311+G(d,p) level of theory to understand charge transfer within the molecule. semanticscholar.org The energy gap helps to explain the molecule's stability and potential for electronic transitions. irjweb.comsemanticscholar.org This analysis is vital for predicting sites of electrophilic and nucleophilic attack. ajchem-a.com

Table 2: Calculated Frontier Orbital Energies for a 4-Fluorinated Phenol Analog Based on data for 2,6-dichloro-4-fluoro phenol, calculated at the B3LYP/6-311+G(d,p) level, to illustrate typical values.

| Parameter | Energy (eV) | Implication for Reactivity | Reference |

|---|---|---|---|

| EHOMO | -6.91 | Electron-donating capability | semanticscholar.org |

| ELUMO | -1.41 | Electron-accepting capability | semanticscholar.org |

| Energy Gap (ΔE) | 5.50 | High kinetic stability, low reactivity | irjweb.comsemanticscholar.org |

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net For a molecule like this compound, DFT calculations can predict the frequencies of characteristic vibrations, such as the O-H stretch, C-F stretch, and aromatic C-C bending modes. Furthermore, these calculations are critical for conformational analysis. By confirming that an optimized geometry has no imaginary frequencies, it can be verified as a true energy minimum (a stable conformer). scholarsresearchlibrary.comvasp.at This process is standard in computational studies of phenols and their derivatives to ensure the reliability of the calculated structures. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Phenol This table presents typical frequency ranges for functional groups found in this compound, as predicted by DFT calculations for similar molecules.

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Assignment | Reference |

|---|---|---|---|

| O-H Stretch | 3600-3700 | Stretching of the hydroxyl group bond | researchgate.net |

| C-H Stretch (Aromatic) | 3050-3150 | Stretching of C-H bonds on the benzene (B151609) ring | researchgate.net |

| C-H Stretch (Methyl) | 2900-3000 | Stretching of C-H bonds in the methyl groups | researchgate.net |

| C-C Stretch (Aromatic) | 1400-1600 | In-plane stretching of the benzene ring | researchgate.net |

| C-F Stretch | 1100-1250 | Stretching of the carbon-fluorine bond | semanticscholar.org |

| O-H Bend | 1150-1250 | In-plane bending of the hydroxyl group | researchgate.net |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Halogenated Phenols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structure with its biological activity or physicochemical properties, respectively. researchgate.net These models are widely used for halogenated phenols to predict outcomes like toxicity and environmental fate, reducing the need for extensive and costly experimental testing. tandfonline.comtandfonline.comoup.com

The foundation of a robust QSAR/QSPR model is the selection of appropriate molecular descriptors that numerically represent the chemical structure. Quantum chemical descriptors, derived from DFT or other computational methods, are particularly powerful because they have clear physical meanings. scholarsresearchlibrary.comnih.gov For halogenated phenols, numerous studies have employed DFT to calculate descriptors for predicting toxicity. scholarsresearchlibrary.comnih.govresearchgate.net

Commonly used descriptors include:

Electronic Descriptors: Energies of HOMO and LUMO, the HOMO-LUMO gap (ΔE), dipole moment (μ), and atomic net charges (q). scholarsresearchlibrary.comnih.gov

Energetic Descriptors: Total energy (ET) and activation energy (Ea). scholarsresearchlibrary.com

Topological Descriptors: Parameters that describe molecular size, shape, and branching. researchgate.net

These descriptors are then used in statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build predictive models. scholarsresearchlibrary.com For example, a study on 43 halogenated phenols used descriptors like EHOMO and ELUMO calculated via DFT to develop a QSAR model for their acute toxicity. scholarsresearchlibrary.com

Table 4: Common Quantum Chemical Descriptors Used in QSAR/QSPR Models for Halogenated Phenols

| Descriptor | Symbol | Definition | Relevance in Predictive Models | Reference |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest electron-containing orbital | Relates to oxidation potential and nucleophilicity | scholarsresearchlibrary.comresearchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty orbital | Relates to reduction potential and electrophilicity | scholarsresearchlibrary.comresearchgate.net |

| Dipole Moment | μ | Measure of the net molecular polarity | Influences solubility and intermolecular interactions | scholarsresearchlibrary.com |

| Total Energy | ET | Total electronic energy of the molecule | Indicator of molecular stability | scholarsresearchlibrary.com |

| Net Atomic Charge | q | Charge distribution on individual atoms | Identifies reactive sites for electrostatic interactions | nih.gov |

Once developed and validated, QSAR/QSPR models can be used to predict the behavior of untested or novel compounds like this compound. A primary application for halogenated phenols is in ecotoxicology and environmental science. tandfonline.comacs.orgresearchgate.net Models have been successfully developed to predict the toxicity of these compounds to various organisms, such as the protozoan Tetrahymena pyriformis. scholarsresearchlibrary.comtandfonline.com

Beyond toxicity, QSPR models can predict key parameters related to environmental fate. This includes properties like soil sorption coefficients, which determine how a chemical partitions between soil and water, and rates of biodegradation. oup.comnih.govnu.edu.kz For instance, modeling has been used to predict the anaerobic microbial transformation of halogenated aromatics, with findings suggesting that the regioselective removal of halogens is governed by the partial charge on the halogen atom. acs.orgresearchgate.net Such models are crucial for environmental risk assessment, helping to estimate the persistence, mobility, and potential impact of halogenated phenols in various environmental compartments. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Syntheses

4-Fluoro-3,5-dimethylphenol serves as a crucial starting point or intermediate in various synthetic pathways, valued for the distinct reactivity conferred by its hydroxyl, fluoro, and methyl-substituted aromatic ring.

Synthesis of (4-fluoro-3,5-dimethylphenyl) formate (B1220265) and Related Esters

The phenolic hydroxyl group of this compound provides a direct handle for esterification, a fundamental transformation in organic synthesis. The synthesis of (4-fluoro-3,5-dimethylphenyl) formate, an aromatic ester, can be achieved through the reaction of the parent phenol (B47542) with formic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. researchgate.netevitachem.com This esterification is a common strategy to protect the hydroxyl group or to modify the electronic and physical properties of the molecule for subsequent reactions.

General esterification reactions can be mediated by various reagents. For instance, the formation of esters from carboxylic acids and phenols can be facilitated by coupling agents that activate the carboxylic acid, or by using highly reactive acyl fluorides generated in situ. Methodologies using reagents like pentafluoropyridine (B1199360) (PFP) have been shown to be effective for the one-pot synthesis of a wide range of esters under mild conditions. rsc.orgresearchgate.netacs.org While specific research detailing the synthesis of (4-fluoro-3,5-dimethylphenyl) formate is not extensively published, the principles of established esterification protocols are broadly applicable.

Participation in Accelerated SuFEx Click Chemistry and Functional Library Generation

The paradigm of "click chemistry" has revolutionized chemical synthesis by emphasizing reactions that are high-yielding, modular, and generate minimal byproducts. Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has been identified as a next-generation click reaction, prized for its reliability in connecting molecular modules. nih.govoup.com In this chemistry, phenols are ideal nucleophilic partners, reacting with sulfonyl fluoride hubs (R-SO₂F) to form stable sulfonate ester linkages. chemrxiv.org

Recent advancements have extended this concept to Phosphorus(V) Fluoride Exchange (PFEx), a process inspired by SuFEx that uses phosphorus-centered hubs. nih.govchemrxiv.org Research into PFEx has utilized 3,5-dimethylphenol (B42653) (3,5-xylenol), a close structural analog of this compound, as a model substrate to screen catalysts and optimize reaction conditions. nih.gov In these studies, 3,5-dimethylphenol was reacted with phosphoramidic difluoride hubs in the presence of a base and a silicon-based additive (HMDS) to afford the corresponding phosphoramidate (B1195095) product in high yield. The reaction demonstrates the utility of the 3,5-disubstituted phenol scaffold in this powerful connective chemistry.

The table below summarizes the catalytic screening results for the PFEx reaction with 3,5-dimethylphenol, highlighting the efficiency of various organic bases in promoting the transformation. nih.gov

| Catalyst | pKaH (in MeCN) | Time (h) | Conversion (%) |

| P4-tBu | 42.7 | 1 | >99 |

| P2-tBu | 33.5 | 1.5 | >99 |

| TBD | 26.2 | 5 | >99 |

| BTMG | ~26 | 14 | 91 |

| Reaction Conditions: Phosphoramidofluoridate, 3,5-dimethylphenol, HMDS, and catalyst in acetonitrile. |

The high reactivity of the sterically unencumbered phenolic oxygen in this compound, combined with the proven success of its non-fluorinated analog, makes it an excellent candidate for incorporation into functional libraries generated via SuFEx and PFEx click chemistry. This modular approach allows for the rapid assembly of diverse and complex molecules for applications in drug discovery and materials science. nih.govoup.comresearchgate.net

Precursor for Complex Fluorinated Architectures and Fine Chemicals

The structure of this compound is an ideal starting point for building more elaborate molecular architectures, particularly fluorinated biphenyls and poly(arylene ether)s, which are classes of materials known for their high performance and thermal stability.

Research has demonstrated the synthesis of novel poly(arylene ether)s from AB-type monomers that incorporate the 4-fluoro-3,5-dimethylphenyl moiety within a larger biphenyl (B1667301) structure. For example, the monomer 4'-fluoro-3,5-dimethyl-3'-trifluoromethyl-biphenyl-4-ol was synthesized and subsequently polymerized via a self-polycondensation reaction to yield a high-molecular-weight poly(arylene ether). researchgate.net This polymer exhibited a high glass transition temperature (278 °C) and excellent thermal stability.

The synthesis of such monomers can be achieved through palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, which joins an aryl halide with an aryl boronic acid. This compound can be envisioned as a key precursor to a boronic acid derivative, such as 4-fluoro-3,5-dimethylphenylboronic acid , which is a known reagent. cymitquimica.com This boronic acid can then be coupled with a suitable halogenated phenol or anisole (B1667542) derivative to construct the biphenyl backbone necessary for polymerization. The synthesis of various fluorinated biphenyl polyols has been reported via Suzuki coupling, underscoring the feasibility of this approach for creating complex, bioactive molecules and polymer precursors. mdpi.com

The general synthetic strategy highlights the role of this compound as a foundational building block for high-performance fluorinated polymers and specialized fine chemicals.

Development of Catalysts and Reagents Featuring Fluorinated Phenolic Moieties

The unique electronic and steric properties of the 4-fluoro-3,5-dimethylphenolic group make it an attractive component for designing specialized catalysts and reagents. While direct applications are still emerging, the reactivity of this and related phenolic structures points to significant potential.

The development of catalysts for fluorination reactions is an area of intense research. mdpi.comacs.org Iodine(I)/Iodine(III) catalysis, for example, has been used for the para-selective dearomatizing fluorination of phenols to generate fluorinated cyclohexadienones, which are valuable synthetic intermediates. rsc.orgnih.gov While this transforms the phenol, it showcases how the phenolic ring can be a target for catalyst action to install fluorine.

More directly, the fluorinated phenolic moiety itself can be incorporated into a ligand or reagent. The aforementioned PFEx click chemistry serves as a prime example. nih.gov The reaction of a phenol like 3,5-dimethylphenol with a P(V)-F hub, such as a phosphoramidic difluoride, generates a new phosphoramidate product. nih.gov This product is a new, stable P(V) reagent that can be used in subsequent transformations, effectively making the original phenol a key component of a newly formed reagent.

Furthermore, transition metal catalysts bearing phenolic ligands are common in organic synthesis. researchgate.net The electronic properties of the ligand, influenced by substituents like fluorine, can tune the reactivity and selectivity of the metal center. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, often rely on phosphine (B1218219) ligands, but ligands derived from phenols are also explored. The development of catalysts for C-H fluorination and other transformations could leverage the specific attributes of the this compound scaffold to achieve novel reactivity. beilstein-journals.orgmpg.de

Environmental Fate, Degradation Pathways, and Biotransformation Studies

Microbial Degradation of Fluorophenols

Aerobic Biotransformation Pathways and Enzymes Involved

The aerobic microbial degradation of fluorophenols is typically initiated by hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase enzymes. nih.govresearchgate.net This initial step is crucial as it prepares the molecule for subsequent ring cleavage. In many bacteria, phenol (B47542) hydroxylases introduce a hydroxyl group ortho to the existing one, converting the fluorophenol into a fluorocatechol. researchgate.netnih.gov For instance, various Rhodococcus strains are known to degrade fluorophenols via this ortho-hydroxylation mechanism. researchgate.net

Following the formation of a fluorocatechol, the aromatic ring is cleaved by dioxygenase enzymes. Catechol 1,2-dioxygenases cleave the bond between the two hydroxyl groups (ortho- or intradiol-cleavage), while catechol 2,3-dioxygenases cleave the bond adjacent to one of the hydroxyl groups (meta- or extradiol-cleavage). nih.govnih.gov The resulting fluorinated muconates are then further metabolized. nih.gov

In the case of 4-Fluoro-3,5-dimethylphenol, it is plausible that aerobic biotransformation would begin with the enzymatic introduction of a hydroxyl group. The position of this new hydroxyl group would be influenced by the directing effects of the existing fluorine and methyl substituents. The resulting dihydroxylated intermediate would then be susceptible to ring cleavage, leading to a variety of downstream metabolites. The specific enzymes involved would likely be similar to those identified in the degradation of other fluorophenols and dimethylphenols, such as phenol hydroxylases and catechol dioxygenases. researchgate.netnih.gov

It is important to note that the presence of multiple substituents, as in this compound, can influence the rate and success of microbial degradation. In some cases, the degradation of dimethylphenols can lead to the formation of dead-end products, such as hydroxy-methylbenzoic acids, which are not readily mineralized. nih.gov

Abiotic Degradation Mechanisms in Aqueous Environments

In addition to microbial action, abiotic processes can contribute to the transformation of this compound in aquatic environments. These processes are primarily driven by light energy (photolysis) and reactions with highly reactive chemical species.

Aqueous Photolysis and Advanced Oxidation Processes for Fluorinated Phenols

Aqueous photolysis, the degradation of a compound by light, can be a significant removal mechanism for some organic pollutants. For fluorinated phenols, the rate and products of photolysis can be influenced by factors such as pH and the presence of other substances in the water. nih.gov

Advanced Oxidation Processes (AOPs) are a group of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize and mineralize organic pollutants. nih.govmdpi.com Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, often in combination. nih.gov These processes have been shown to be effective in degrading a range of phenolic compounds. mdpi.com For instance, the degradation of 4-chloro-3,5-dimethylphenol (B1207549), a structurally similar compound, has been successfully achieved using a UV/O₃ system. nih.gov The primary aromatic intermediates identified in that study were 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone, suggesting that the initial attack is on the aromatic ring. nih.gov

It is anticipated that AOPs would also be effective in degrading this compound. The hydroxyl radical is a powerful and non-selective oxidizing agent that can attack the aromatic ring, leading to hydroxylation, ring opening, and eventual mineralization to carbon dioxide, water, and inorganic fluoride (B91410).

Hydrolytic Defluorination Pathways and Substituent Effects

Hydrolytic defluorination, the cleavage of a carbon-fluorine bond by reaction with water, is another potential abiotic degradation pathway. While the C-F bond is generally very strong, its stability can be influenced by the presence of other functional groups on the aromatic ring. rsc.org

Studies on the hydrolysis of trifluoromethylphenols (TFMPs) have shown that the position of the trifluoromethyl group and other substituents significantly affects the rate of defluorination. rsc.org The deprotonation of the phenolic hydroxyl group is a critical step for the hydrolysis reaction to proceed. rsc.org The key defluorination step is thought to occur via an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.org

For this compound, the presence of the two methyl groups in the meta positions relative to the fluorine atom and ortho to the hydroxyl group will influence the electronic properties of the aromatic ring and, consequently, the susceptibility of the C-F bond to hydrolysis. The electron-donating nature of the methyl groups could potentially affect the stability of any charged intermediates formed during the reaction. While direct data is unavailable, it is plausible that under certain pH conditions, hydrolytic defluorination of this compound could occur, leading to the formation of 3,5-dimethylbenzene-1,4-diol and fluoride ions. However, the rate of this process is likely to be highly dependent on environmental conditions such as pH and temperature.

Environmental Monitoring and Analytical Challenges for Fluorinated Transformation Products

The effective monitoring of this compound and its degradation products in the environment presents several analytical challenges. These challenges stem from the wide range of potential transformation products and the need for sensitive and specific analytical methods.

A combination of analytical techniques is often required to fully characterize the fate of fluorinated compounds. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying organic metabolites. However, as previously mentioned, it does not directly detect inorganic fluoride. nih.gov Therefore, ion chromatography or an ion-selective electrode is necessary to quantify the extent of defluorination.

The use of ¹⁹F NMR, as discussed in section 7.1.2, offers a significant advantage in that it can simultaneously detect and quantify both the parent compound and all fluorinated transformation products, including inorganic fluoride, in a single analysis. nih.gov This provides a more complete picture of the degradation process and allows for the calculation of a fluorine mass balance.

A key challenge in monitoring the environmental fate of this compound is the lack of commercially available analytical standards for its potential transformation products. Without these standards, the definitive identification and accurate quantification of metabolites can be difficult. This often necessitates the synthesis of suspected intermediates or the use of high-resolution mass spectrometry to propose tentative structures.

Furthermore, the complexity of environmental matrices such as soil and water can interfere with the analysis, requiring extensive sample preparation and cleanup procedures to remove interfering substances. The development of robust and sensitive analytical methods is therefore essential for accurately assessing the environmental risks posed by this compound and its degradation products.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for Fluorinated Phenols

The synthesis of fluorinated phenols is moving towards greener and more efficient methodologies to overcome the limitations of traditional routes. Historically, methods such as the Balz–Schiemann reaction or diazotization followed by hydrolysis have been used, but these often involve harsh conditions, multiple steps, and significant waste generation. google.comacs.org

Modern research focuses on developing more sustainable alternatives. A promising strategy is the direct deoxyfluorination of phenols. This can be achieved in a one-pot reaction using sulfuryl fluoride (B91410) (SO₂F₂) and a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F), converting readily available phenol (B47542) derivatives into aryl fluorides under mild conditions. acs.org This approach avoids the need for expensive transition metal catalysts. acs.org Other innovative methods gaining traction include electrochemical and photochemical fluorination, which reduce the reliance on hazardous chemical reagents and lower energy consumption. numberanalytics.com The use of flow chemistry in microfluidic systems further enhances safety and efficiency by containing reactive intermediates and improving reaction control. sciencedaily.comuva.nl

A patented method for producing poly-fluorinated phenols highlights the potential for high-yield (over 80%) and high-purity (over 99.5%) synthesis under relatively mild pressures and temperatures, using catalysts such as Raney Ni or Pd/C. google.com These advanced synthetic strategies represent the future for producing 4-Fluoro-3,5-dimethylphenol and related compounds, emphasizing environmental responsibility, safety, and economic viability. numberanalytics.com

Table 1: Comparison of Synthetic Routes for Fluorinated Phenols

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Diazotization/Hydrolysis | Fluoroaniline, NaNO₂, H₂SO₄, followed by hydrolysis | Established procedure | Multiple steps, large amount of wastewater, low purity google.com |

| Deoxyfluorination of Phenols | Phenol, Sulfuryl Fluoride (SO₂F₂), NMe₄F | One-pot synthesis, mild conditions, broad substrate scope acs.org | Requires specialized fluoride reagents |

| Palladium-Catalyzed Fluorination | Aryl triflates/bromides, Fluoride source, Pd catalyst | Good for complex molecules | Expensive metal catalyst, potential for metal contamination acs.org |

| Electrochemical/Photochemical Fluorination | Electrochemical cell or light source, simple fluoride salts | High selectivity, reduced use of hazardous reagents, lower energy consumption numberanalytics.com | Requires specialized equipment, may have scalability challenges numberanalytics.com |

| Catalytic Hydrofluorination | Poly-chloro-phenol, Catalyst (e.g., Pd/C), Solvent, Pressure | High yield and purity, low cost, environmentally friendly google.com | Requires pressure equipment |

Advanced Mechanistic Studies of Fluorine's Unique Role in Chemical Transformations

The presence of a fluorine atom on an aromatic ring, as in this compound, profoundly influences the molecule's reactivity and properties. rsc.orgrsc.org Understanding these effects at a mechanistic level is crucial for designing new reactions and predicting chemical behavior. acs.orgresearchgate.net Advanced mechanistic studies are moving beyond simple observation to detailed computational and experimental analyses.

Density Functional Theory (DFT) and other computational methods are instrumental in elucidating reaction pathways involving fluorinated molecules. acs.org These studies can model transition states, calculate reaction energies, and provide insights into how fluorine's strong inductive effect and ability to participate in non-bonding interactions can stabilize or destabilize intermediates and transition states. acs.orgnih.gov For instance, computational analysis has been used to detail α-Fluorine elimination routes and to understand metal-fluorine interactions in catalytic cycles. rsc.orgacs.org

Experimentally, the unique reactivity imparted by fluorine can lead to chemical transformations not possible with non-fluorinated analogs. rsc.orgresearchgate.net Research in this area compares the reaction outcomes of fluorinated compounds with their non-fluorinated counterparts to isolate and understand the "fluorine effect". rsc.orgrsc.org For this compound, such studies could reveal how the fluorine atom modulates the acidity of the phenolic hydroxyl group, influences electrophilic aromatic substitution reactions, and affects the stability of radical intermediates. rsc.org This fundamental knowledge is essential for leveraging its unique properties in synthesis and materials science. acs.org

Exploration of New Applications in Specialized Chemical Fields

While specific applications for this compound are not yet widely documented, the broader class of fluorinated compounds is integral to numerous specialized fields, particularly medicinal chemistry and agrochemicals. nih.govbcpmdb.com The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, receptor binding affinity, and bioavailability. nih.gov Currently, approximately 20% of all pharmaceuticals on the market contain fluorine, and this trend is growing. nih.gov

Future research will likely explore the potential of this compound as a building block for new bioactive molecules. Its structural analog, 4-Chloro-3,5-dimethylphenol (B1207549) (PCMX), is a well-known antiseptic and disinfectant used in antibacterial soaps and wound cleansing applications. echemi.com This suggests a promising avenue of investigation for this compound in developing new antimicrobial agents, where the fluorine atom could modify potency, spectrum of activity, or safety profile.

Furthermore, fluorinated compounds are used in materials science for creating polymers with specific properties and as radiotracers for Positron Emission Tomography (PET) in medical imaging. acs.orgnih.gov The exploration of this compound in these areas could lead to the development of novel materials or diagnostic tools. bcpmdb.com

Table 2: Examples of Fluorinated Compounds in Specialized Applications

| Compound Name | Field of Application | Function/Use |

|---|---|---|

| Dolutegravir | Medicinal Chemistry | Anti-HIV drug, HIV integrase inhibitor researchgate.net |

| Fludrocortisone | Medicinal Chemistry | Synthetic corticosteroid, treats adrenal insufficiency nih.gov |

| Norfloxacin | Medicinal Chemistry | Antibiotic, introduction of fluorine enhances activity researchgate.net |

| Fluorosalinoporamide | Medicinal Chemistry | Anticancer drug candidate synthesized via biocatalysis researchgate.net |

| [¹⁸F]FDG | Medical Imaging | Fluorine-18 labeled glucose analog for PET scans in oncology nih.gov |

| 4-Chloro-3,5-dimethylphenol | Disinfectants | Antiseptic and germicide in consumer products echemi.com |

Predictive Modeling for Environmental Behavior and Long-Term Transformations of Fluorinated Compounds

The strength of the carbon-fluorine bond, while beneficial in many applications, also raises concerns about the environmental persistence of fluorinated compounds. nih.govnih.gov Before any large-scale production or use of this compound, it is imperative to predict its environmental behavior and long-term fate.

A critical area of research is understanding the transformation products of fluorinated compounds. While the C-F bond is strong, metabolic or environmental degradation can occur, sometimes leading to the formation of more toxic byproducts. nih.govnih.gov For example, studies have shown that organofluorine pharmaceuticals can form toxic disinfection byproducts during water treatment processes. acs.org Subcritical water treatment is being explored as an environmentally friendly method to achieve complete mineralization of organofluorine compounds, converting the fluorine into harmless calcium fluoride. acs.org Predictive modeling for this compound would involve estimating its susceptibility to biodegradation, photolysis, and chemical degradation, as well as identifying potential transformation products to conduct a thorough risk assessment. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-3,5-dimethylphenol, and how can purity be validated?

- Methodology : Multi-step synthesis often involves fluorination of pre-functionalized aromatic intermediates. For example, fluorinated phenyl hydrazine derivatives can be coupled with methyl-substituted precursors under controlled conditions (e.g., heating at 75°C in ethanol) . Purification via silica gel chromatography (dichloromethane/methanol gradients) is recommended. Purity validation employs LC/MS (retention time ~0.98–1.30 min under SQD-FA05-1 conditions) and NMR spectroscopy (1H and 13C analysis) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Resolves substituent positions (e.g., fluorine’s deshielding effects on adjacent protons) .

- LC/MS : Confirms molecular mass (e.g., m/z 678 [M+H]+ for derivatives) and fragmentation patterns .

- IR Spectroscopy : Identifies phenolic -OH stretches (~3200 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. How can the crystal structure of this compound be determined?

- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement). Data collection requires high-resolution diffraction patterns, and twinned crystals may necessitate SHELXPRO for macromolecular interfaces .

Advanced Research Questions

Q. What degradation pathways occur for this compound under advanced oxidation processes (AOPs)?

- Methodology :

- Ozonation/UV : Degradation efficiency is monitored via HPLC, with intermediates identified by LC-TOF-MS. Compare with chloro analogs (e.g., 4-Chloro-3,5-dimethylphenol), where ozonation yields quinone-like products .

- Photocatalysis : Use TiO₂ dispersions under UV light; assess inhibition by surfactants (e.g., Brij 35) via kinetic modeling .

- Data Table :

| AOP Method | Degradation Efficiency (%) | Key Intermediates |

|---|---|---|

| Ozone/UV | 85–92 | Fluorinated quinones |

| TiO₂/UV | 70–78* | Hydroxylated derivatives |

| *Inhibition observed in surfactant-rich environments . |

Q. How do electron-withdrawing groups (e.g., -F) influence the compound’s reactivity compared to chloro analogs?

- Methodology :

- Computational Studies : Use DFT calculations (e.g., ACD/Labs Percepta) to compare Hammett constants (σₚ for -F = +0.06 vs. -Cl = +0.23). Fluorine’s inductive effects reduce electrophilic substitution rates .

- Experimental Validation : Compare reaction kinetics in SNAr reactions; fluorinated derivatives show slower nucleophilic displacement than chloro analogs .

Q. What are the ecotoxicological implications of this compound in aquatic systems?

- Methodology :

- Acute Toxicity Assays : Use Daphnia magna or algae to determine EC₅₀ values. Chloro analogs exhibit EC₅₀ < 1 mg/L, suggesting fluoro derivatives may require stricter handling .

- Metabolite Screening : Identify persistent fluorinated byproducts via high-resolution mass spectrometry .

Methodological Notes

- Contradictions in Data : Chlorinated analogs (e.g., 4-Chloro-3,5-dimethylphenol) show higher photocatalytic degradation efficiency than fluoro derivatives, possibly due to differences in bond dissociation energies .

- Safety Protocols : GHS hazard codes (H315, H319) mandate PPE (gloves, goggles) and fume hoods during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.